4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-bromo-2-[4-(trifluoromethyl)cyclohexyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF3N3/c11-8-5-16-17(9(8)15)7-3-1-6(2-4-7)10(12,13)14/h5-7H,1-4,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPBQJSZNTKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N2C(=C(C=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a cyclohexyl derivative followed by the introduction of a trifluoromethyl group. The pyrazole ring is then constructed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The final step often includes amination to introduce the amine group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as azides or nitriles.
Scientific Research Applications
Chemistry
4-Bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts that can be utilized in various chemical reactions.
Biology
The compound's structural characteristics make it a candidate for studying biological interactions. Research has shown that it can interact with specific molecular targets, enhancing binding affinity and selectivity due to the presence of the trifluoromethyl group and bromine atom.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials with unique properties. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives similar to this compound:
| Compound | Minimum Inhibitory Concentration (MIC, μg/mL) | Target Pathogen |
|---|---|---|
| This Compound | 0.22 - 0.25 | Staphylococcus aureus |
| Related Derivative | 0.30 | Escherichia coli |
These results indicate significant antimicrobial potential against common pathogens, making this compound valuable in pharmaceutical applications.
Anti-inflammatory Activity
The anti-inflammatory effects have been investigated through various assays:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This Compound | 40% | 75% |
The data suggest that this compound may selectively inhibit cyclooxygenase enzymes, which are crucial mediators in inflammatory responses.
Anticancer Activity
Studies on anticancer properties have shown promising results:
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This Compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
These findings highlight its potential as an anticancer agent, particularly against estrogen receptor-positive breast cancer cells.
Case Studies
Recent research has underscored the potential applications of this compound:
- Antimicrobial Efficacy : A study published in ACS Omega demonstrated significant antimicrobial activity linked to structural modifications similar to those found in this compound .
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. highlighted that pyrazole derivatives could effectively reduce inflammation without severe side effects .
- Cytotoxicity Profiles : Comparative analyses indicated that compounds with bromine substitutions exhibited enhanced anticancer activity across various cell lines.
Mechanism of Action
The mechanism of action of 4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-5-amine: Similar structure but lacks the trifluoromethyl group.
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine: Contains a phenyl ring instead of a cyclohexyl ring.
4-Chloro-1-(4-(trifluoromethyl)cyclohexyl)-1H-pyrazol-5-amine: Chlorine atom replaces the bromine atom.
Uniqueness
The presence of the trifluoromethyl group in 4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine imparts unique electronic and steric properties, enhancing its reactivity and potential applications. The combination of bromine and trifluoromethyl groups also provides opportunities for diverse chemical modifications and functionalizations.
Biological Activity
4-Bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine (CAS Number: 1311280-05-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | A549 | 26.00 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of pyrazole derivatives in cancer treatment .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have been explored for their anti-inflammatory properties. A study focusing on structurally related compounds reported significant inhibition of pro-inflammatory cytokines, suggesting that this compound could modulate inflammatory pathways effectively .
The mechanism of action for pyrazole derivatives typically involves interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and inflammation. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in cancer progression and inflammatory responses, providing insights into its potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Case Study 1 : A derivative was tested against multiple cancer cell lines, showing significant inhibition of tumor growth in vitro and in vivo models.
- Case Study 2 : Another study evaluated its anti-inflammatory effects in animal models of arthritis, demonstrating reduced swelling and pain.
These studies underscore the versatility and potential therapeutic applications of this compound class.
Q & A
Q. What are the optimized synthetic routes for 4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a similar pyrazole derivative was synthesized by reacting a brominated pyrazole precursor with 4-(trifluoromethyl)cyclohexylamine under basic conditions (e.g., potassium carbonate in DMF) . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields compared to conventional heating . Post-reaction workup often includes extraction with ethyl acetate and water, followed by drying over MgSO₄ and vacuum concentration . Yield optimization may require temperature control (e.g., 80–100°C) and stoichiometric adjustments of the amine precursor.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For example, a related pyrazole derivative was resolved using single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å), yielding a mean C–C bond length of 0.002 Å and R factor = 0.031 .
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm substituent positions. Aromatic protons in the pyrazole ring typically appear at δ 7.5–8.5 ppm, while cyclohexyl protons resonate at δ 1.2–2.5 ppm .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
Q. What solvent systems are suitable for recrystallization, and how does polarity affect crystal quality?
Polar aprotic solvents like DMF or acetonitrile are preferred due to the compound’s moderate solubility. For a structurally similar brominated pyrazole, recrystallization from ethanol/water (7:3 v/v) yielded high-purity crystals . Solvent polarity influences crystal packing; non-polar solvents (e.g., hexane) may produce smaller crystals, while polar solvents enhance hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. For example, a pyrazole analog showed affinity for cannabinoid receptors via hydrophobic interactions with the trifluoromethyl group and halogen bonding with the bromine substituent . Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize geometries and predict electrostatic potential surfaces, aiding in structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Dose-response validation : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
- Structural analogs : Compare with derivatives (e.g., chloro or nitro substitutions) to isolate the bromine’s role in activity . Contradictions may arise from assay conditions (e.g., pH sensitivity of the trifluoromethyl group) .
Q. How does the 4-(trifluoromethyl)cyclohexyl group influence pharmacokinetic properties?
The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. Cyclohexyl substitution increases metabolic stability by shielding the pyrazole core from cytochrome P450 oxidation . In vitro ADME studies (e.g., hepatic microsome assays) can quantify metabolic half-life, while HPLC-UV analysis assesses plasma protein binding .
Q. What challenges arise in X-ray crystallography due to the compound’s halogen and fluorinated groups?
- Disorder in the cyclohexyl ring : Low-temperature data collection (e.g., 173 K) minimizes thermal motion artifacts .
- Heavy atom effects : Bromine’s high electron density can cause absorption errors; empirical absorption correction (e.g., SADABS) is critical .
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, leveraging the twin law matrix to resolve overlapping reflections .
Methodological Considerations
Q. How can SAR studies be designed to evaluate the bromine substituent’s role?
- Synthetic diversification : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) .
- Biological testing : Compare inhibitory activity against a target enzyme (e.g., Plasmodium falciparum prolyl-tRNA synthetase) to assess halogen-specific interactions .
- Crystallographic analysis : Overlay crystal structures of analogs to identify bromine-induced conformational changes in binding pockets .
Q. What in vitro assays are recommended for assessing cytotoxicity and selectivity?
- MTT assay : Test against human cell lines (e.g., HEK293, HepG2) to determine CC₅₀ values .
- Kinase inhibition profiling : Use a kinase panel (e.g., DiscoverX KINOMEscan) to evaluate selectivity .
- Microsomal stability assay : Incubate with liver microsomes (human/rat) to measure t₁/₂ and intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
